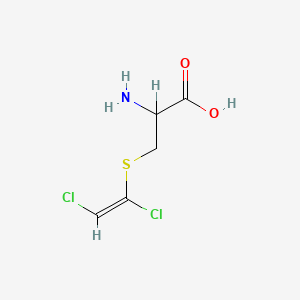

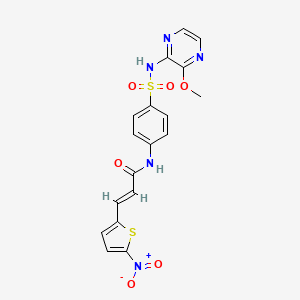

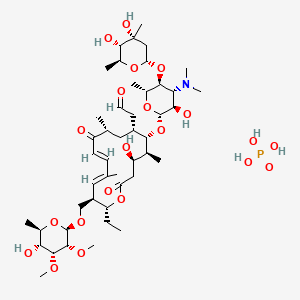

![molecular formula C14H22ClN3O3 B1662269 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride CAS No. 64208-32-8](/img/structure/B1662269.png)

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride

Overview

Description

Mechanism of Action

Target of Action

CGP 12177 Hydrochloride primarily targets β-adrenoceptors. It acts as a partial agonist of the β3-adrenoceptor and an antagonist of the β1- and β2-adrenoceptors . The β3-adrenoceptor is mainly found in adipose tissue and plays a crucial role in thermogenesis and lipolysis regulation .

Mode of Action

CGP 12177 Hydrochloride interacts with its targets in a specific manner. It acts as a potent partial agonist of 3H-cyclic AMP accumulation and CRE-mediated reporter gene transcription in cells expressing the human β2-adrenoceptor . These responses induced by CGP 12177 Hydrochloride can be antagonized by the β2-selective antagonist ICI 118551 .

Biochemical Pathways

The compound’s interaction with its targets affects specific biochemical pathways. For instance, in human ventricular myocytes (HVMs), CGP 12177 Hydrochloride slightly activates the L-type Ca2+ current (ICa,L) . This activation can influence various downstream effects, such as the regulation of heart muscle contraction.

Pharmacokinetics

Studies have indicated that the compound dissociates very slowly from the receptor . This slow dissociation could potentially impact the compound’s bioavailability and duration of action.

Result of Action

The molecular and cellular effects of CGP 12177 Hydrochloride’s action are diverse. For instance, it has been shown to restore normal thyroxine (T4) deiodination in cold-exposed, sympathectomized rat brown fat, suggesting that CGP 12177 Hydrochloride activates 5’-deiodinase type II through the β3-adrenoceptor . Additionally, it has been found to induce vasorelaxant effects in spontaneously hypertensive rats (SHR) and normotensive rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CGP 12177 Hydrochloride. For instance, temperature changes can affect the compound’s activity, as seen in its effects on cold-exposed rat brown fat

Biochemical Analysis

Biochemical Properties

CGP 12177 Hydrochloride is known to interact with β1, β2, and β3 adrenoceptors . It acts as a partial agonist at β3-adrenoceptors and an antagonist at β1 and β2-adrenoceptors . The nature of these interactions involves binding to the adrenoceptors, influencing their activity and modulating downstream biochemical reactions .

Cellular Effects

CGP 12177 Hydrochloride has been shown to influence cell function through its interactions with adrenoceptors . It can modulate cell signaling pathways, potentially influencing gene expression and cellular metabolism . For example, it has been reported to act as a potent partial agonist of cyclic AMP accumulation and CRE-mediated gene transcription in cells expressing the human β2-adrenoceptor .

Molecular Mechanism

The molecular mechanism of action of CGP 12177 Hydrochloride involves binding interactions with adrenoceptors, leading to changes in their activity . This can result in enzyme inhibition or activation, and changes in gene expression . Despite its very weak actions on cyclic AMP accumulation, the potent agonist effects of CGP 12177 Hydrochloride on CRE-mediated gene transcription at the human β2-adrenoceptor, coupled with its long duration of action, offers a potential lead for drug development for the treatment of chronic inflammatory airway diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CGP 12177 Hydrochloride have been observed to change over time . It has been noted that the ligand dissociates very slowly from the receptor . Studies with a Green Fluorescent Protein (GFP)-tagged β2-adrenoceptor indicated that CGP 12177 Hydrochloride does not stimulate β2-adrenoceptor internalization .

Preparation Methods

The synthesis of CGP 12177 hydrochloride involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:

Formation of the benzimidazole core: This involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Introduction of the tert-butylamino group: This step involves the reaction of the benzimidazole core with tert-butylamine under specific conditions.

Hydroxypropoxy substitution:

Industrial production methods for CGP 12177 hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

CGP 12177 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert CGP 12177 hydrochloride into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CGP 12177 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the properties and functions of β-adrenoceptors.

Industry: The compound is used in the development of new drugs targeting β-adrenoceptors.

Comparison with Similar Compounds

CGP 12177 hydrochloride is unique in its dual role as a partial agonist and antagonist of different β-adrenoceptors. Similar compounds include:

Bupranolol: A non-selective β-adrenoceptor antagonist.

Propranolol: Another non-selective β-adrenoceptor antagonist.

SR 59230A: A selective β3-adrenoceptor antagonist.

Compared to these compounds, CGP 12177 hydrochloride’s partial agonist activity at β3-adrenoceptors and its ability to induce specific physiological effects make it a valuable tool in research .

Properties

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVFCYCTITZLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474681 | |

| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64208-32-8 | |

| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CGP 12177A?

A1: CGP 12177A primarily interacts with β-adrenergic receptors (β-ARs). Initially classified as a β-AR antagonist, research revealed its partial agonist activity at the β3-AR subtype, particularly in tissues like adipose tissue and the colon. [, , , , , ]

Q2: How does CGP 12177A's activity differ at various β-AR subtypes?

A2: CGP 12177A displays a complex pharmacological profile. While acting as a partial agonist at β3-ARs, it shows antagonistic effects at β1- and β2-ARs, albeit with lower affinity compared to its β3-AR activity. This unique profile has led to its classification as a "non-conventional partial agonist." [, , , , ]

Q3: Does CGP 12177A interact with receptors other than β-ARs?

A3: Research indicates that CGP 12177A can also interact with α1-adrenergic receptors (α1-ARs), exhibiting antagonist properties in tissues like rat aorta. This highlights the importance of considering potential off-target effects in pharmacological studies. [, ]

Q4: What are the downstream effects of CGP 12177A binding to β3-ARs?

A4: Activation of β3-ARs by CGP 12177A primarily leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This signaling cascade can have various physiological effects depending on the tissue, including lipolysis in adipose tissue and relaxation of smooth muscle in the bladder and colon. [, , , , ]

Q5: Does CGP 12177A induce desensitization of β3-ARs?

A5: Studies have shown that CGP 12177A can induce desensitization of β3-ARs in some cell types, such as HEK293 cells, but not in others, like Chinese hamster ovary cells. This suggests that the cellular environment influences the receptor's susceptibility to desensitization by CGP 12177A. []

Q6: How do structural modifications of CGP 12177A impact its activity and selectivity?

A6: While the abstracts do not provide detailed SAR studies, they offer valuable insights. The presence of the tert-butylamino group and the hydroxypropoxy chain appears crucial for its interaction with β3-ARs. [] Modifications to these moieties might alter its affinity and selectivity for different β-AR subtypes.

Q7: What in vitro models have been used to study CGP 12177A's activity?

A7: Various in vitro models, including isolated tissues (aorta, trachea, ureter, bladder, colon) and cell lines (CHO, HEK293) expressing different β-AR subtypes, have been employed to characterize the pharmacological effects of CGP 12177A. These models have helped delineate its agonist/antagonist profile at different β-AR subtypes and investigate downstream signaling events. [, , , , , , , , ]

Q8: What in vivo models have been used to investigate the effects of CGP 12177A?

A8: Animal models, particularly rodents, have been used to study the effects of CGP 12177A on various physiological processes. For example, its impact on thermogenesis has been evaluated in rats, revealing its ability to stimulate oxygen consumption and activate brown adipose tissue (BAT) thermogenesis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

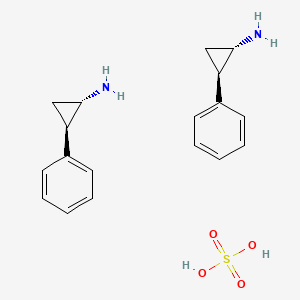

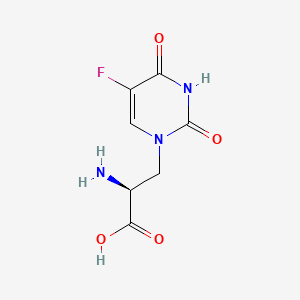

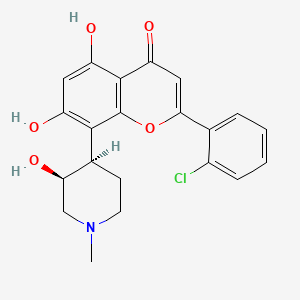

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)